2-Ethylhexyl 4-hydroxybenzoate chemical properties and structure
2-Ethylhexyl 4-hydroxybenzoate chemical properties and structure
An In-Depth Technical Guide to 2-Ethylhexyl 4-hydroxybenzoate (B8730719): Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, analytical methods, and biological activities of 2-Ethylhexyl 4-hydroxybenzoate. This document is intended to serve as a valuable resource for professionals in research, and drug development.
Chemical Properties and Structure
2-Ethylhexyl 4-hydroxybenzoate, also known as octylparaben, is a benzoate (B1203000) ester characterized by a branched alkyl chain, which enhances its lipophilicity compared to shorter-chain parabens.[1]
Chemical Structure
The structure of 2-Ethylhexyl 4-hydroxybenzoate consists of a 4-hydroxybenzoic acid moiety esterified with a 2-ethylhexanol group.[1] This structure includes an aromatic ring with a hydroxyl group at the para position and an ester linkage.[1] A chiral center is present in the 2-ethylhexyl chain.[1]
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SMILES: CCCCC(CC)COC(=O)C1=CC=C(C=C1)O[2]
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InChI: InChI=1S/C15H22O3/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Ethylhexyl 4-hydroxybenzoate is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-ethylhexyl 4-hydroxybenzoate | [2] |
| Synonyms | 2-Ethylhexylparaben, Octylparaben | [1][3] |
| CAS Number | 5153-25-3 | [1][4] |
| Molecular Formula | C₁₅H₂₂O₃ | [1][2] |
| Molecular Weight | 250.33 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1][5] |
| Boiling Point | 270°C at 50 mmHg, 362.6°C at 760 mmHg | [1][4] |
| Density | ~1.035 g/cm³ | [1][4] |
| Refractive Index | 1.5190 to 1.5220 | [4] |
| Flash Point | 144.6°C | [1] |
| Solubility | Poorly soluble in water, soluble in organic solvents | [6] |
Experimental Protocols
Synthesis: Fischer Esterification
2-Ethylhexyl 4-hydroxybenzoate is typically synthesized via the Fischer esterification of 4-hydroxybenzoic acid with 2-ethylhexanol in the presence of an acid catalyst.[4] The following is a representative protocol.
Materials:
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4-hydroxybenzoic acid
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2-ethylhexanol (used in excess)
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Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
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Toluene or a similar solvent capable of forming an azeotrope with water
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Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (B1210297) or other suitable extraction solvent
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with magnetic stirring
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid, an excess of 2-ethylhexanol (to drive the equilibrium towards the product), and a suitable solvent like toluene.
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
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Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until the theoretical amount of water has been collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Further purification can be achieved by vacuum distillation or column chromatography if necessary.
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Caption: Workflow for the synthesis of 2-Ethylhexyl 4-hydroxybenzoate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a common method for the identification and quantification of 2-Ethylhexyl 4-hydroxybenzoate.[6] The following is a general protocol.
Materials and Equipment:
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HPLC system with a UV detector
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C18 reversed-phase column
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid or other suitable buffer component
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2-Ethylhexyl 4-hydroxybenzoate standard
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Sample for analysis
Procedure:
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Standard Preparation: Prepare a stock solution of 2-Ethylhexyl 4-hydroxybenzoate of known concentration in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.
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Sample Preparation: Dissolve the sample containing 2-Ethylhexyl 4-hydroxybenzoate in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
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Mobile Phase: A mixture of acetonitrile and water (e.g., in a gradient or isocratic elution). The aqueous phase may be acidified with a small amount of phosphoric acid to improve peak shape.
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
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Injection Volume: Typically 10-20 µL.
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Analysis:
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Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.
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Inject the prepared sample.
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Identify the 2-Ethylhexyl 4-hydroxybenzoate peak in the sample chromatogram by comparing its retention time with that of the standard.
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Quantify the amount of 2-Ethylhexyl 4-hydroxybenzoate in the sample by using the calibration curve.
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Caption: General workflow for HPLC analysis of 2-Ethylhexyl 4-hydroxybenzoate.
Biological and Chemical Activity
Antimicrobial Activity
2-Ethylhexyl 4-hydroxybenzoate is utilized as a broad-spectrum preservative in cosmetics, personal care products, and some industrial formulations due to its antimicrobial properties against a wide range of bacteria and fungi.[6] The primary mechanism of its antimicrobial action is the disruption of microbial cell membranes.[6] The lipophilic 2-ethylhexyl group enhances its ability to penetrate the lipid bilayer of cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[6]
Endocrine Disruption
There is evidence to suggest that 2-Ethylhexyl 4-hydroxybenzoate may act as an endocrine disruptor, exhibiting weak estrogenic activity.[6] It has been shown to bind to estrogen receptors, potentially mimicking the effects of estrogen and leading to disruptions in hormonal balance.[6]
Studies on the parent compound, 4-hydroxybenzoic acid, have indicated that its estrogen-like effects are mediated through the estrogen receptor α (ERα). Binding of the ligand to ERα can activate downstream signaling cascades, including the PI3K/AKT and ERK pathways, which are involved in cell proliferation.
Caption: Potential estrogenic signaling pathway of 2-Ethylhexyl 4-hydroxybenzoate.
A study using the Japanese medaka fish model demonstrated that exposure to 2-Ethylhexyl 4-hydroxybenzoate can lead to adverse effects on growth, development, and reproduction, which may be mediated by its weak estrogenic activity.[7] These findings highlight the importance of further research into the endocrine-disrupting potential of this compound.
References
- 1. endocrinedisruption.org [endocrinedisruption.org]
- 2. Evaluation of multigenerational effects of 2-ethylhexyl 4-hydroxybenzoate in Japanese medaka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of multigenerational effects of 2-ethylhexyl 4-hydroxybenzoate in Japanese medaka - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. cerritos.edu [cerritos.edu]
- 7. The role of estrogen receptors (ERs)-Notch pathway in thyroid toxicity induced by Di-2-ethylhexyl phthalate (DEHP) exposure: Population data and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
